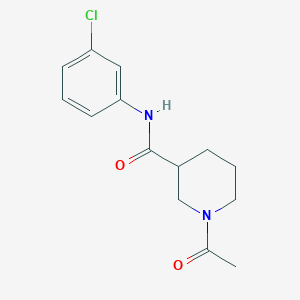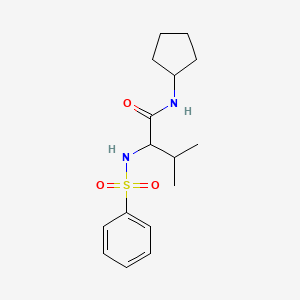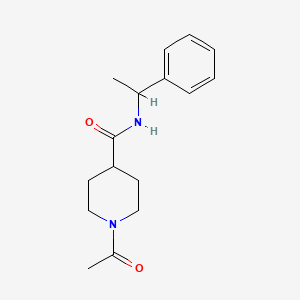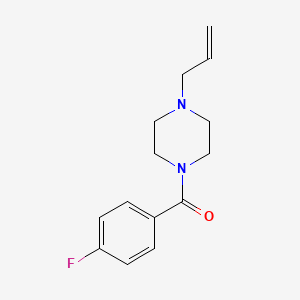
1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development. This molecule belongs to the class of piperidine-based compounds and contains a purine ring system, which makes it an interesting target for researchers in medicinal chemistry and biochemistry.
Mechanism of Action
The mechanism of action of 1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is not fully understood, but it is believed to act by binding to specific targets in cells. Some studies have suggested that it may interact with ion channels and receptors, while others have proposed that it may inhibit enzymes involved in key metabolic pathways. Further research is needed to elucidate the exact mechanism of action of this molecule.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, suppress viral replication, and reduce inflammation. It has also been shown to modulate the activity of various ion channels and receptors, which may have implications for the treatment of neurological and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its versatility. It can be easily synthesized and modified to create analogs with different properties. However, one of the limitations of using this molecule is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on 1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One area of interest is the development of new analogs with improved properties, such as increased potency or selectivity. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, viral infections, and neurological disorders. Additionally, more research is needed to elucidate its mechanism of action and to identify its specific targets in cells.
Synthesis Methods
The synthesis of 1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine can be achieved through various methods. One of the most commonly used methods involves the reaction of a pyrrolidine derivative with a purine nucleoside. This reaction is usually carried out under mild conditions using appropriate catalysts and solvents. The yield and purity of the product can be improved by optimizing the reaction conditions and purification methods.
Scientific Research Applications
1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. Researchers have also investigated its potential as a modulator of ion channels and receptors, which makes it an interesting target for the development of new drugs for various diseases.
properties
IUPAC Name |
[1-[1-(7H-purin-6-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c28-20(26-7-1-2-8-26)15-4-3-9-27(12-15)16-5-10-25(11-6-16)19-17-18(22-13-21-17)23-14-24-19/h13-16H,1-12H2,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDXIGPTOOILPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)sulfonyl]-N-pyridin-3-ylpiperidine-4-carboxamide](/img/structure/B5305335.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-ethylpiperidine-3-carboxamide](/img/structure/B5305342.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinol](/img/structure/B5305350.png)
![N-cyclopentyl-4-(6-ethoxypyridazin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5305354.png)
![1-(2-methyl-3-furoyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5305355.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5305376.png)


![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5305385.png)


![2,6-dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B5305408.png)
![2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5305413.png)
